molecular formula C18H32ClNOS B3846673 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride

4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride

Cat. No. B3846673
M. Wt: 346.0 g/mol
InChI Key: SKMZDMABXHRTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride, also known as BHT, is a chemical compound that is widely used in scientific research. It is a thiol antioxidant that is commonly used to protect against oxidative stress in cells and tissues. BHT has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.

Mechanism of Action

4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride exerts its effects through a variety of mechanisms, including:
1. Scavenging of free radicals: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can scavenge free radicals and prevent them from damaging cells and tissues.
2. Inhibition of lipid peroxidation: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can inhibit lipid peroxidation, which is a process that can lead to cell damage and death.
3. Modulation of gene expression: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can modulate the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has a number of biochemical and physiological effects, including:
1. Protection against oxidative stress: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can protect cells and tissues against oxidative stress, which is a major contributor to aging and disease.
2. Modulation of immune function: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can modulate immune function and may be useful in the treatment of immune-related diseases.
3. Regulation of lipid metabolism: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can regulate lipid metabolism and may be useful in the treatment of metabolic disorders such as obesity.

Advantages and Limitations for Lab Experiments

4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has several advantages and limitations for lab experiments, including:
Advantages:
1. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride is a potent antioxidant that can protect cells and tissues against oxidative stress.
2. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride is relatively inexpensive and easy to synthesize.
3. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has a wide range of potential therapeutic applications.
Limitations:
1. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can have variable effects depending on the experimental conditions.
2. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can have off-target effects that may complicate data interpretation.
3. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride, including:
1. Development of 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride-based therapies for neurodegenerative diseases.
2. Investigation of the effects of 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride on gut microbiota and its potential role in the treatment of metabolic disorders.
3. Exploration of the potential of 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride as a chemopreventive agent for cancer.
4. Investigation of the effects of 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride on aging and lifespan.
Conclusion:
4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride is a thiol antioxidant that has a wide range of scientific research applications. It has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride exerts its effects through a variety of mechanisms, including scavenging of free radicals and inhibition of lipid peroxidation. While 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has several advantages for lab experiments, it also has limitations that must be taken into account. There are several future directions for research on 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride, including the development of 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride-based therapies for neurodegenerative diseases and investigation of its potential role in the treatment of metabolic disorders and cancer.

Scientific Research Applications

4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has a wide range of scientific research applications, including:
1. Antioxidant activity: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride is a potent antioxidant that can protect against oxidative stress in cells and tissues.
2. Neuroprotection: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory activity: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
4. Anti-cancer activity: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has been shown to have anti-cancer properties, and it may be useful in the treatment of various types of cancer.

properties

IUPAC Name

4-[4-(dibutylamino)butylsulfanyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NOS.ClH/c1-3-5-13-19(14-6-4-2)15-7-8-16-21-18-11-9-17(20)10-12-18;/h9-12,20H,3-8,13-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMZDMABXHRTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCCSC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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